tert-butyl 2-chloro-8-oxo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate
Overview
Description
“tert-butyl 2-chloro-8-oxo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate” is a chemical compound. The name suggests that it is a derivative of naphthyridine, which is a type of nitrogen-containing heterocyclic compound. The “tert-butyl” and “carboxylate” groups suggest that it has been functionalized with these groups at specific positions on the naphthyridine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the naphthyridine ring system, followed by functionalization to introduce the tert-butyl, chloro, oxo, and carboxylate groups. The exact methods would depend on the specific synthetic route chosen by the chemist.Molecular Structure Analysis
The molecular structure would be based on the naphthyridine ring system, with the various functional groups attached at the positions indicated by the numbers in the name.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the naphthyridine ring system and the various functional groups. For example, the carboxylate group might make it a good candidate for further reactions involving nucleophilic attack.Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the naphthyridine ring system and the functional groups. For example, the presence of the carboxylate group might make it more polar and therefore more soluble in polar solvents.Safety And Hazards
As with any chemical compound, handling “tert-butyl 2-chloro-8-oxo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate” would require appropriate safety precautions. Without specific information, it’s safe to assume that it should be handled with care to avoid ingestion, inhalation, or contact with skin or eyes.
Future Directions
The future directions for research on this compound would depend on the results of initial studies. If it shows promising properties, it could be studied further for potential applications in various fields such as medicine or materials science.
Please note that this is a general analysis based on the name of the compound. For a more accurate and detailed analysis, specific study and research are required. Always consult with a qualified professional or researcher when dealing with specific chemical compounds.
properties
IUPAC Name |
tert-butyl 2-chloro-8-oxo-5,6-dihydro-1,7-naphthyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-13(2,3)19-12(18)16-7-6-8-4-5-9(14)15-10(8)11(16)17/h4-5H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDLEHWXADXNLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1=O)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-chloro-8-oxo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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